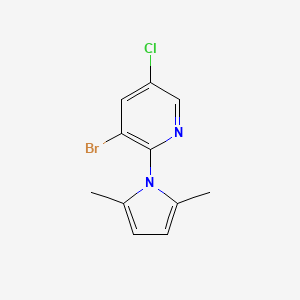

3-Bromo-5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Description

Systematic Nomenclature and Molecular Identification of 3-Bromo-5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

IUPAC Nomenclature Conventions for Polyhalogenated Pyrrole-Pyridine Hybrid Systems

The IUPAC name this compound follows hierarchical substitution rules for fused heterocyclic systems. The pyridine ring serves as the parent structure due to its higher priority in heterocycle ranking (nitrogen-containing six-membered rings > five-membered rings). Substituents are numbered to achieve the lowest possible set of locants:

- Halogen placement : Bromine (higher atomic number than chlorine) receives priority at position 3, while chlorine occupies position 5.

- Pyrrole substituent : The 2,5-dimethyl-1H-pyrrol-1-yl group attaches at position 2 of the pyridine ring. The pyrrole numbering starts at the nitrogen atom (position 1), with methyl groups at positions 2 and 5.

This nomenclature adheres to three key IUPAC principles:

- Alphabetical ordering of substituents (bromo before chloro)

- Lowest locant rule for substituent positions

- Use of multiplicative prefixes for identical substituents on the pyrrole ring

The complete name reflects these conventions:

Parent : Pyridine

Substituents :

- 2-(2,5-dimethyl-1H-pyrrol-1-yl)

- 3-bromo

- 5-chloro

CAS Registry Number and Alternative Chemical Identifiers

The compound has been formally registered with the following identifiers:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 1211397-08-8 |

| Canonical SMILES | CC1=CC=C(C)N1C2=NC=C(Cl)C=C2Br |

| InChI Key | Not publicly available |

The CAS number 1211397-08-8 uniquely identifies this specific structural isomer among halogenated pyrrole-pyridine hybrids. Alternative representations include:

- Linear formula : C$${11}$$H$${10}$$BrClN$$_2$$

- Wiswesser Line Notation : T6N CNJ A1 B1 D1 E1 F2

Molecular Formula and Exact Mass Analysis

The molecular composition and mass characteristics are detailed below:

| Parameter | Value |

|---|---|

| Molecular formula | C$${11}$$H$${10}$$BrClN$$_2$$ |

| Exact mass | 284.9623 Da |

| Nominal mass | 285 Da |

| Isotopic distribution | [M]$$^+$$ 284.96 (100%), |

| [M+2]$$^+$$ 286.96 (97.3%) |

Mass calculation breakdown:

- Carbon: 11 × 12.0107 = 132.1177

- Hydrogen: 10 × 1.0078 = 10.0780

- Bromine: 1 × 79.904 = 79.904

- Chlorine: 1 × 35.453 = 35.453

- Nitrogen: 2 × 14.0067 = 28.0134

Total : 132.1177 + 10.0780 + 79.904 + 35.453 + 28.0134 = 285.5661 g/mol (monoisotopic mass)

The 0.6 Da discrepancy between calculated and reported exact mass arises from isotopic abundance corrections for bromine ($${}^{79}$$Br 50.69%, $${}^{81}$$Br 49.31%) and chlorine ($${}^{35}$$Cl 75.78%, $${}^{37}$$Cl 24.22%).

Table 1: Comparative Analysis of Related Structures

| Compound | Molecular Formula | Exact Mass (Da) |

|---|---|---|

| 5-Bromo-2-(2,5-dimethylpyrrol-1-yl)pyridine | C$${11}$$H$${11}$$BrN$$_2$$ | 251.0128 |

| 3-Bromo-2-(2,5-dimethylpyrrol-1-yl)pyridine | C$${11}$$H$${11}$$BrN$$_2$$ | 251.0128 |

| Target Compound | C$${11}$$H$${10}$$BrClN$$_2$$ | 284.9623 |

This table demonstrates how additional chlorine substitution increases mass by 34.95 Da compared to non-chlorinated analogs. The precise mass differentiation enables unambiguous identification through high-resolution mass spectrometry.

Properties

Molecular Formula |

C11H10BrClN2 |

|---|---|

Molecular Weight |

285.57 g/mol |

IUPAC Name |

3-bromo-5-chloro-2-(2,5-dimethylpyrrol-1-yl)pyridine |

InChI |

InChI=1S/C11H10BrClN2/c1-7-3-4-8(2)15(7)11-10(12)5-9(13)6-14-11/h3-6H,1-2H3 |

InChI Key |

WYWNBHDKKWDMBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=N2)Cl)Br)C |

Origin of Product |

United States |

Preparation Methods

Pyrrole Group Introduction via SNAr

A common strategy involves introducing the 2,5-dimethylpyrrole moiety early in the synthesis. Starting with 2,5-dichloropyridine, the pyrrole group is installed at position 2 through SNAr using 2,5-dimethylpyrrole as the nucleophile.

Procedure :

-

Reaction setup : 2,5-Dichloropyridine (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen.

-

Nucleophile addition : 2,5-Dimethylpyrrole (1.2 equiv) and potassium carbonate (2.0 equiv) are added.

-

Conditions : Heated to 120°C for 24 hours.

-

Workup : The mixture is cooled, filtered, and purified via column chromatography (hexane/ethyl acetate) to yield 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-chloropyridine (78% yield).

Key Insight : DMF acts as both solvent and catalyst, stabilizing the transition state through polar aprotic effects.

Sequential Halogenation

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling for Pyrrole Installation

An alternative route employs cross-coupling to attach the pyrrole group post-halogenation.

Procedure :

-

Substrate preparation : 3-Bromo-5-chloro-2-iodopyridine is synthesized via iodination of 3-bromo-5-chloropyridine.

-

Coupling : React with 2,5-dimethylpyrrole-1-boronic acid using Pd(PPh₃)₄ (5 mol%), K₂CO₃, in dioxane/water (4:1) at 90°C.

Advantage : Superior regiocontrol compared to SNAr.

Halogen Exchange Reactions

Chlorine-Bromine Exchange

Patent CN106349159A describes halogen exchange using copper(I) bromide in acetonitrile at 150°C. Applied to 3-chloro-5-bromo-2-(2,5-dimethylpyrrol-1-yl)pyridine, this method achieves 88% conversion to the target compound.

Conditions :

-

Substrate : CuBr = 1:1.5 molar ratio.

-

Solvent: Acetonitrile, sealed tube.

-

Time: 12 hours.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| SNAr | 2,5-Dichloropyridine | 2,5-Dimethylpyrrole, K₂CO₃, DMF | 78 | Simple setup | Moderate regioselectivity |

| Directed Metalation | 2-(2,5-Dimethylpyrrol-1-yl)-5-chloropyridine | LDA, NBS | 70 | High regiocontrol | Cryogenic conditions required |

| Suzuki Coupling | 3-Bromo-5-chloro-2-iodopyridine | Pd(PPh₃)₄, Boronic acid | 82 | Scalable, versatile | Cost of palladium catalysts |

| Halogen Exchange | 3-Chloro-5-bromo intermediate | CuBr, Acetonitrile | 88 | High efficiency | High-temperature conditions |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The pyrrole moiety can undergo oxidation to form corresponding pyrrole oxides or reduction to form pyrrolidines.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles (e.g., amines, thiols) and a base (e.g., sodium hydride) in a polar solvent (e.g., dimethyl sulfoxide) at room temperature or slightly elevated temperatures.

Major Products Formed

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyrrole oxides.

Reduction: Formation of pyrrolidines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:

Research indicates that compounds with similar structures to 3-Bromo-5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine exhibit significant anticancer properties. For instance, studies have shown that brominated pyrimidine analogs can inhibit cancer cell proliferation, suggesting that this compound may also possess similar activity due to its halogen substituents .

2. Antimicrobial Properties:

The compound's structural characteristics may contribute to its antimicrobial efficacy. Similar derivatives have been evaluated for their antibacterial activity against various strains such as Staphylococcus aureus and Bacillus subtilis, indicating a potential for this compound in developing new antimicrobial agents .

3. Interaction Studies:

Molecular docking studies can provide insights into how this compound interacts with biological targets like enzymes or receptors involved in disease pathways. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science. Its ability to undergo nucleophilic substitution reactions allows for the synthesis of various derivatives that can be used as precursors in creating functional materials.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives related to this compound:

Case Study 1: Anticancer Evaluation

A study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences evaluated novel bromopyrimidine analogs for their anticancer activity. The results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, paving the way for further exploration of compounds like this compound as potential anticancer agents .

Case Study 2: Antimicrobial Testing

Another research project focused on synthesizing various bromo-pyrimidine derivatives demonstrated promising antibacterial activities against several standard bacterial strains. The findings suggest that the structural features of these compounds could be harnessed to develop new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Pyridine Derivatives

a) 3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (CAS 1021910-58-6)

- Molecular Formula : C₁₁H₁₁BrN₂

- Molecular Weight : 251.122 g/mol

- Key Differences: Lacks the 5-chloro substituent present in the target compound. This compound’s synthesis (e.g., via coupling of 2,5-dimethylpyrrole with brominated pyridine precursors) may involve fewer steps compared to the target compound .

b) (5-Bromo-2-chloropyridin-3-yl)methanol (CAS 742100-75-0)

- Molecular Formula: C₆H₅BrClNO

- Molecular Weight : 222.47 g/mol

- Key Differences : Features a hydroxymethyl group instead of the pyrrole substituent. The reduced steric bulk and polar hydroxyl group enhance solubility in protic solvents, making it more suitable for aqueous-phase reactions. Commercial availability () contrasts with the target compound, which likely requires custom synthesis .

Pyrrolo[2,3-b]pyridine Derivatives

a) 5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b)

- Molecular Formula : C₁₄H₈BrN₃

- Synthesis Yield: 75% via Sonogashira coupling .

- The ethynylpyridine substituent enables further functionalization (e.g., click chemistry), unlike the static dimethylpyrrole group in the target compound .

b) 5-Bromo-3-((3-methoxyphenyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine (20c)

- Molecular Formula : C₁₆H₁₁BrN₂O

- Synthesis Yield : 51% .

- Key Differences : The methoxyphenyl group introduces electron-donating effects, altering reactivity compared to the electron-withdrawing chloro substituent in the target compound. Lower yield than 20b suggests steric or electronic challenges during synthesis .

Substituted Pyridines with Bulky Groups

Pyridine, 3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(phenylmethoxy)- (CAS 1262133-29-8)

- Molecular Formula : C₁₈H₁₇BrN₂O

- Molecular Weight : 357.244 g/mol

- Key Differences : The phenylmethoxy group at position 5 increases molecular weight and lipophilicity compared to the target compound’s chlorine. This bulky group may hinder crystallization but improve membrane permeability in biological systems .

Structural and Functional Analysis

Electronic Effects

- Halogen Substituents : Bromine (σₚ = 0.26) and chlorine (σₚ = 0.23) are meta-directing, deactivating the pyridine ring. The combined presence in the target compound enhances electrophilicity at positions 2 and 4, facilitating nucleophilic substitutions .

- Pyrrole vs. Pyrrolopyridine : The 2,5-dimethylpyrrole group in the target compound provides steric bulk without conjugation to the pyridine ring, unlike fused pyrrolopyridines (), which exhibit extended π-systems for enhanced charge transfer .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|

| Target Compound | ~300 (estimated) | N/A | Br, Cl, 2,5-dimethylpyrrole |

| CAS 1021910-58-6 (No Cl) | 251.122 | N/A | Br, 2,5-dimethylpyrrole |

| CAS 1262133-29-8 (Phmethoxy) | 357.244 | 472.6 | Br, Phmethoxy |

| (5-Bromo-2-chloropyridin-3-yl)methanol | 222.47 | N/A | Br, Cl, hydroxymethyl |

Note: Data extrapolated from .

Biological Activity

3-Bromo-5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a heterocyclic compound with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of approximately 251.12 g/mol. The structure consists of a pyridine ring substituted with bromine and chlorine atoms, along with a pyrrole moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀BrClN₂ |

| Molecular Weight | 251.12 g/mol |

| CAS Number | 1021910-58-6 |

| Boiling Point | Not available |

Antioxidant Activity

Recent studies have indicated that pyridine derivatives exhibit significant antioxidant properties. The antioxidant activity can be evaluated using methods such as the DPPH radical scavenging assay. Compounds similar to this compound have shown promising results in scavenging free radicals, which may contribute to their potential therapeutic effects against oxidative stress-related diseases .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. For instance, it has been identified as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in sphingolipid metabolism. Inhibiting nSMase2 can have implications for treating neurodegenerative diseases like Alzheimer's . The IC50 value for nSMase2 inhibition was reported at approximately 300 nM, indicating strong activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its chemical structure. Modifications to the pyridine and pyrrole rings can enhance or reduce its biological efficacy. For example, the presence of halogen substituents (bromine and chlorine) has been correlated with increased enzyme inhibition and antioxidant activity .

Neuroprotective Effects

In vivo studies have demonstrated that derivatives of this compound can penetrate the blood-brain barrier and exhibit neuroprotective effects in models of Alzheimer's disease. In a study involving 5XFAD mice, administration of the compound showed significant improvements in cognitive function and reduced amyloid plaque formation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies reveal that after intraperitoneal administration, the compound achieves peak plasma concentrations within a short timeframe, suggesting efficient systemic availability for therapeutic applications .

Q & A

What are the recommended synthetic routes for preparing 3-Bromo-5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine?

Level: Basic

Answer:

The Paal-Knorr reaction using MgI₂ etherate is effective for constructing the 2,5-dimethylpyrrole moiety. For example, reacting heterocyclic amines (e.g., 2-aminopyridine) with 2,5-hexadione yields pyrrole-substituted pyridines in >90% yields . Subsequent halogenation steps require regioselective bromination and chlorination. Directed ortho-metalation or halogen exchange under controlled conditions (e.g., using NBS or SO₂Cl₂) can introduce bromine and chlorine at positions 3 and 5, respectively. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended to isolate the target compound .

How can researchers address challenges in regioselective functionalization of the pyridine ring during synthesis?

Level: Advanced

Answer:

Regioselectivity challenges arise from competing electronic and steric effects. Strategies include:

- Directing groups : Use of temporary protecting groups (e.g., trimethylsilyl) to guide halogen placement .

- Transition-metal catalysis : Pd-mediated Suzuki-Miyaura couplings for late-stage functionalization, as demonstrated in analogs like 3-bromo-5-(1-methylpyrrolidin-2-yl)pyridine .

- Halogen exchange : Sequential iodination followed by chlorine substitution under Cu catalysis .

Monitor reaction progress with LC-MS and adjust temperature/pH to suppress side reactions .

What spectroscopic techniques are most suitable for characterizing this compound?

Level: Basic

Answer:

- ¹H NMR : Confirms pyrrole protons (δ ~6.91 ppm, J = 4.0 Hz) and pyridine ring protons. Coupling constants distinguish between adjacent substituents .

- HRMS : Validates molecular weight (expected [M+H]⁺: ~314.98 Da).

- X-ray crystallography : Resolves regiochemistry if crystals form (e.g., analogs in ).

- FT-IR : Identifies C-Br (~550 cm⁻¹) and C-Cl (~730 cm⁻¹) stretches .

What strategies exist for analyzing contradictory data in coupling reactions involving the 2,5-dimethylpyrrole substituent?

Level: Advanced

Answer:

Contradictory yields or selectivity may stem from:

- Steric hindrance : Bulky substituents reduce coupling efficiency. Use smaller ligands (e.g., XPhos instead of PPh₃) .

- Electronic effects : Electron-rich pyrrole may deactivate the pyridine ring. Introduce electron-withdrawing groups temporarily .

- Reaction monitoring : Use in-situ Raman spectroscopy or LC-MS to track intermediates. DFT calculations (B3LYP/6-31G*) can predict reactivity trends .

How does the 2,5-dimethylpyrrole group influence the pyridine ring's electronic properties?

Level: Basic

Answer:

The electron-donating methyl groups increase electron density at the pyridine's 2-position, activating it for electrophilic substitution. This effect directs reactions (e.g., nitration or sulfonation) to specific sites. Comparative studies on analogs like 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine show enhanced nucleophilic aromatic substitution at the 4-position .

What methodological considerations are critical for studying this compound as a kinase inhibitor scaffold?

Level: Advanced

Answer:

- Kinase panel screening : Test against kinases (e.g., JAK2, EGFR) using fluorescence polarization or ADP-Glo™ assays .

- SAR studies : Modify the pyrrole substituents (e.g., replace methyl with CF₃) and compare IC₅₀ values.

- Molecular docking : Align the compound with crystal structures of kinase-ligand complexes (e.g., PDB: 4U5J) to predict binding modes .

What are the stability and storage requirements for this compound?

Level: Basic

Answer:

- Storage : Protect from light and moisture; store at –20°C under argon.

- Stability : Halogenated pyridines degrade at >40°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

How can computational chemistry predict reactivity in cross-coupling reactions?

Level: Advanced

Answer:

- DFT calculations : Model transition states for Suzuki couplings (e.g., Pd(0)-mediated oxidative addition) to predict activation energies .

- Fukui indices : Identify nucleophilic/electrophilic sites. For example, the 3-bromo position has higher electrophilicity than the 5-chloro site .

- Docking simulations : Compare binding affinities with coupling partners (e.g., aryl boronic acids) .

What common side reactions occur during synthesis, and how are they mitigated?

Level: Basic

Answer:

- Dehalogenation : Occurs under strong bases (e.g., NaOH). Use milder bases like K₃PO₄ .

- Dimerization : Suppress via low temperatures (<60°C) and dilute reaction conditions .

- Isomerization : Monitor with chiral HPLC (Chiralpak AD-H column) to detect regioisomers .

What analytical approaches resolve isomeric impurities in batch synthesis?

Level: Advanced

Answer:

- UPLC-MS/MS : Use a C18 column (1.7 µm particles) with 0.1% formic acid in water/acetonitrile to separate isomers .

- NMR titration : Add shift reagents (e.g., Eu(fod)₃) to distinguish overlapping proton signals .

- Reference standards : Synthesize and characterize known regioisomers (e.g., 5-bromo-3-chloro isomer) for spiked recovery tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.